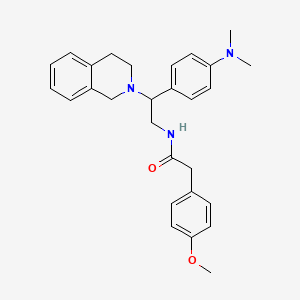
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.591. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given the presence of a dimethylamino group, it’s plausible that the compound could interact with its targets through ionic interactions or hydrogen bonding .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Activité Biologique
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dihydroisoquinoline moiety, a dimethylamino group, and a methoxyphenyl acetamide. The synthesis typically involves multi-step organic reactions, including:
- Pictet-Spengler Reaction : To form the dihydroisoquinoline moiety.
- Friedel-Crafts Alkylation : For attaching the phenyl ring.
- Reductive Amination : To introduce the amino group.
These methods yield a compound with unique properties due to its specific structural features, which enhance its biological interactions .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from similar structures have shown improved selectivity for BChE over acetylcholinesterase (AChE), which is crucial for developing treatments aimed at enhancing cognitive function while minimizing side effects .
Neuroprotective Effects
In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that related compounds can protect against amyloid-beta (Aβ) toxicity. For example, compounds similar to this compound exhibited significant protective effects against Aβ-induced cell death, increasing cell viability in treated groups compared to untreated controls .
Case Studies
- Inhibition of Aβ Aggregation : Research indicated that certain derivatives of this compound could inhibit Aβ aggregation in a dose-dependent manner. The protective activity was evaluated using the MTT assay, showing enhanced cell viability in treated cells compared to those exposed to Aβ alone .
- Cytotoxicity Assessment : In studies assessing cytotoxicity, derivatives were found to exhibit minimal toxicity at concentrations relevant for therapeutic use. For instance, compounds showed less than 30% cytotoxicity at 12.5 μM in HEK293a cells, indicating a favorable safety profile .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique inhibitory profile against BChE and protective effects against neurotoxicity.
| Compound Name | BChE Inhibition (%) | Aβ Aggregation Inhibition (%) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| Compound A | 85 | 75 | >50 |
| Compound B | 90 | 80 | >50 |
| Target Compound | 88 | 78 | >50 |
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-30(2)25-12-10-23(11-13-25)27(31-17-16-22-6-4-5-7-24(22)20-31)19-29-28(32)18-21-8-14-26(33-3)15-9-21/h4-15,27H,16-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURPXBFTJJFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














